molecular formula C14H11N3O3S3 B3017330 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide CAS No. 300815-96-7

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B3017330
CAS RN: 300815-96-7
M. Wt: 365.44
InChI Key: BAHUOZLDUAMQHP-UHFFFAOYSA-N
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Description

The compound N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a derivative of 1,3-thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. The compound is of interest due to the presence of the thiazole moiety, which is known to impart various biological activities to molecules. The sulfonamide group attached to the phenyl ring suggests potential for interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,3-thiazole derivatives, such as the one , can be achieved through multicomponent reactions involving phenacyl bromide or 4-methoxyphenacyl bromide, carbon disulfide, and primary amine. The use of crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) tethered to nano-Fe3O4 has been reported as a superior catalyst for this synthesis, providing good yields in an atom-economical and straightforward one-pot process .

Molecular Structure Analysis

The molecular structure of related 1,3-thiazole derivatives has been characterized by various analytical techniques. For instance, the sulfonamide nitrogen atoms in these compounds exhibit a nearly trigonal-planar geometry with surrounding sulfur and carbon atoms. The thiazole groups are typically rotated around the carbon-nitrogen bonds and are almost perpendicular to the plane formed by the sulfonamide group .

Chemical Reactions Analysis

1,3-thiazole derivatives can undergo various chemical reactions. For example, N-sulfonylamines have been shown to react with 3-dimethylamino-2H-azirines to competitively form 1,2,5-thiadiazoles and 1,2,3-oxathiazoles. The reaction conditions and the nature of the substituents can influence the outcome of these reactions, leading to different heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-thiazole derivatives are influenced by their molecular structure. The presence of the sulfonamide group can lead to the formation of inversion dimers in the crystal through C-H...O interactions. The dihedral angles between the thiazole groups and the sulfonamide plane can affect the molecule's conformation and, consequently, its reactivity and interaction with biological targets .

Scientific Research Applications

Optical Properties and Applications

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide and its derivatives have been explored for their potential in nonlinear optical (NLO) applications. Studies reveal these compounds, particularly when used as azo sulfonamide chromophores with long aliphatic chains, exhibit noteworthy NLO properties. They have been utilized in films prepared by spin-coating on glass surfaces, exhibiting static β values indicative of moderate NLO-fores. The formation of diffraction grating in these systems has also been a subject of interest, though successful implementation was primarily observed with specific derivatives. The NLO coefficient (d33) values obtained from these studies signify the potential of these materials in NLO applications (Kucharski et al., 2010).

Applications in Antimicrobial Activities

Synthesis and Biological Activity

This chemical compound has been part of the synthesis of various heterocyclic compounds known for their antimicrobial properties. For instance, derivatives like N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides have shown potential antibacterial and antifungal activities against strains like B. subtilis and A. niger, indicating the role of these compounds in developing antimicrobial agents (Sowmya et al., 2018). Additionally, other studies focusing on the synthesis of novel compounds incorporating this chemical structure have demonstrated promising antimicrobial and antifungal results, further endorsing its relevance in the field of medicinal chemistry (Darwish et al., 2014).

Applications in Anticancer Activities

Design, Synthesis, and Evaluation in Anticancer Therapies

The compound and its derivatives have been actively investigated in the context of anticancer properties. Compounds like N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated against various cancer cell lines, exhibiting moderate to excellent anticancer activity. The comparison of these activities with known drugs like etoposide further underscores the potential of these compounds in cancer treatment strategies (Ravinaik et al., 2021).

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S3/c18-13(12-2-1-8-21-12)16-10-3-5-11(6-4-10)23(19,20)17-14-15-7-9-22-14/h1-9H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUOZLDUAMQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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